molecular formula C15H17F2N3O3 B5642107 2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5642107
M. Wt: 325.31 g/mol
InChI Key: LRZCZROQGMBEQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide often involves multi-step reactions starting from basic precursors. A common approach includes the esterification of chlorophenoxyacetic acid, followed by treatments with hydrazine hydrate, carbon disulfide, and various electrophiles to obtain N-substituted oxadiazole derivatives (Siddiqui et al., 2014). These processes highlight the intricate steps required to synthesize complex molecules incorporating oxadiazole rings, which are crucial for the medicinal and biological activities of the compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is often characterized using advanced spectroscopic techniques. NMR and mass spectrometry are pivotal in confirming the substitutions on the oxadiazole core and the overall structure of the synthesized compounds. Such detailed structural elucidation is essential for understanding the compound's reactivity and interaction with biological targets (Siddiqui et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives includes their participation in various biological interactions, such as antimicrobial and enzyme inhibition activities. These compounds demonstrate significant anti-bacterial potential against both gram-negative and gram-positive bacteria and moderate enzyme inhibitory properties, underscoring their chemical reactivity and potential therapeutic applications (Siddiqui et al., 2014).

Physical Properties Analysis

While specific details on the physical properties of 2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide are not directly available, compounds in this class typically exhibit characteristics that affect their solubility, stability, and formulation potential. The presence of difluorophenoxy and oxadiazol rings in the molecule can influence its physical properties, such as melting point, solubility in various solvents, and crystalline structure, which are crucial for its application in different scientific domains.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity towards various chemical agents and stability under different conditions, are significant for their application in drug design and development. Their interaction with biological targets is influenced by the oxadiazole core and substituents, affecting their pharmacological profile. The antimicrobial and enzyme inhibition activities suggest a broad spectrum of chemical interactions at the molecular level, offering insights into their mechanism of action and potential therapeutic uses (Siddiqui et al., 2014).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-3-13-18-14(23-19-13)8-20(4-2)15(21)9-22-12-6-5-10(16)7-11(12)17/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCZROQGMBEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(CC)C(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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